![molecular formula C15H12FN3 B608241 N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine CAS No. 2173357-28-1](/img/structure/B608241.png)
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine
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Overview
Description
“N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine” is a chemical compound that has been identified as a promising Tau Positron Emission Tomography (PET) imaging tracer . It is also referred to as “JNJ-64326067” in some scientific literature .
Chemical Reactions Analysis
The compound was observed to undergo significant metabolism in human liver cytosol, which was completely inhibited in the presence of raloxifene, a specific inhibitor of aldehyde oxidase . This suggests that this compound is a substrate for aldehyde oxidase under the conditions tested .Scientific Research Applications
Alzheimer’s Disease Biomarker Imaging
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine: , identified as JNJ-64326067 , is a promising tracer for tau positron emission tomography (PET) imaging . In Alzheimer’s disease, the density and spread of aggregated tau protein correlate with neurodegeneration and cognitive decline. This compound has shown potential as a biomarker for imaging aggregated tau, which could be crucial for early diagnosis and monitoring the progression of Alzheimer’s disease.
Autoradiography in Brain Tissue Analysis
Autoradiography experiments with JNJ-64326067 on human brain slices are conducted to visualize the distribution of tau proteins . This technique helps in understanding the pathological spread of tau aggregates in the human brain.
Metabolic Stability Studies
The metabolic stability of JNJ-64326067 has been assessed in human liver cytosol. The compound undergoes significant metabolism, which can be inhibited by raloxifene, indicating that it is a substrate for aldehyde oxidase . This information is vital for predicting its behavior in biological systems.
Defluorination Product Analysis
Studies have been conducted to assess the defluorination products of JNJ-64326067 following incubation in hepatocytes . Identifying the main metabolites formed helps in understanding the compound’s safety and efficacy as a PET tracer.
Receptor and Kinase Profiling
JNJ-64326067: has undergone CEREP receptor and Discoverx Kinomescan profiling to evaluate its selectivity and potential off-target effects . This is crucial for ensuring the specificity of the tracer for tau proteins and minimizing unintended interactions.
Animal Testing Protocols
Animal testing protocols have been established for JNJ-64326067 to assess its efficacy and safety in vivo before clinical trials . These protocols are designed to meet regulatory requirements and ethical standards.
Mechanism of Action
- Role : AO is an enzyme responsible for metabolizing various compounds. In the case of compound 9, AO plays a crucial role in its metabolism .
- Downstream Effects : The metabolites formed after AO-mediated metabolism may have distinct effects on cellular processes .
- Impact on Bioavailability : The pharmacokinetic properties influence the compound’s availability for therapeutic action .
- Cellular Effects : These molecular changes can lead to alterations in cell behavior, viability, or function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKAKBCEHOZBEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |
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